Chemical properties of 8-Quinolinol, 7-(1,1-dimethylethyl)-
Chemical properties of 8-Quinolinol, 7-(1,1-dimethylethyl)-
An In-Depth Technical Guide to 8-Quinolinol, 7-(1,1-dimethylethyl)-: Mechanistic Properties and Applications in Chelation and Pharmacology
Executive Summary
The compound 8-Quinolinol, 7-(1,1-dimethylethyl)- , commonly referred to as 7-tert-butyl-8-hydroxyquinoline (7-tBu-8HQ) (CAS: 52794-00-0), represents a highly specialized derivative within the 8-hydroxyquinoline (8-HQ) family [1]. While standard 8-HQ is a ubiquitous bidentate chelator, the strategic installation of a bulky tert-butyl group at the C7 position—directly adjacent to the chelating hydroxyl group at C8—fundamentally alters its physicochemical profile. This structural modification imparts profound steric hindrance and elevated lipophilicity, transforming the molecule into a highly selective extractant for hydrometallurgy and a potent lipophilic ionophore for targeted drug development [2].
As a Senior Application Scientist, I have structured this whitepaper to dissect the causality between the unique stereoelectronic properties of 7-tBu-8HQ and its macroscopic behavior in both biphasic solvent extraction systems and biological microenvironments.
Physicochemical Profiling & Structural Causality
The defining characteristic of 7-tBu-8HQ is the juxtaposition of the coordinating pocket (N1 and O8) with the massive steric bulk of the 1,1-dimethylethyl group.
Causality of Steric Hindrance: In transition metal complexation, standard 8-HQ often forms octahedral complexes (e.g.,
Table 1: Quantitative Physicochemical Data of 7-tBu-8HQ
| Property | Value | Mechanistic Implication |
| CAS Number | 52794-00-0 | Unique identifier for the 7-tert-butyl substituted isomer. |
| Molecular Weight | 201.27 g/mol | Low molecular weight ensures rapid diffusion kinetics across phase boundaries. |
| XLogP3 (Lipophilicity) | ~3.5 - 3.9 | Drastically higher than unsubstituted 8-HQ (~2.0); drives partitioning into organic phases and lipid bilayers. |
| Topological Polar Surface Area | 33.1 Ų | Low TPSA ensures excellent membrane permeability for intracellular applications. |
| Hydrogen Bond Donors/Acceptors | 1 / 2 | Facilitates precise, bidentate metal coordination (N, O) while minimizing non-specific hydrogen bonding. |
Mechanistic Applications in Hydrometallurgy
In the extraction of high-value transition metals (e.g., Gallium, Copper, Vanadium), 7-tBu-8HQ operates similarly to the commercial extractant Kelex-100 (which utilizes a longer, branched alkyl chain at C7) [4]. The tert-butyl variant is particularly effective at lower pH levels due to the inductive electron-donating effect of the alkyl group, which slightly increases the basicity of the quinoline nitrogen, enhancing metal affinity.
Biphasic liquid-liquid extraction workflow driven by 7-tBu-8HQ complexation.
Protocol 1: Self-Validating Liquid-Liquid Extraction of Cu(II)
To evaluate the extraction efficiency of 7-tBu-8HQ, we utilize a self-validating mass-balance protocol.
Step-by-Step Methodology:
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Organic Phase Preparation: Dissolve 7-tBu-8HQ in an aliphatic diluent (e.g., kerosene) to a concentration of 0.1 M. Rationale: Aliphatic solvents mimic industrial conditions; the tert-butyl group ensures complete miscibility and prevents third-phase formation.
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Aqueous Phase Preparation: Prepare a 0.01 M Cu(II) sulfate solution. Buffer the solution to pH 2.5 using 0.1 M H₂SO₄. Rationale: Testing at low pH evaluates the true thermodynamic stability of the chelate against the competing protonation of the quinoline nitrogen.
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Extraction Contact: In a thermostated separatory funnel (25°C), combine equal volumes (O/A ratio 1:1) of the organic and aqueous phases. Agitate vigorously for 15 minutes to ensure interfacial equilibrium.
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Phase Separation: Allow the mixture to settle for 10 minutes until a sharp phase boundary forms.
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Validation & Mass Balance (Critical Step):
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Analyze the aqueous raffinate via ICP-OES to determine residual Cu(II).
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Self-Validation: Do not assume all missing metal is in the organic phase (it could be precipitated at the interface). Strip the loaded organic phase by contacting it with an equal volume of 2.0 M H₂SO₄ for 15 minutes. Analyze the stripping solution via ICP-OES. The sum of the metal in the raffinate and the stripping solution must equal 100 ± 2% of the initial feed to validate the protocol.
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Pharmacological & Drug Development Potential
Beyond metallurgy, 8-HQ derivatives are privileged scaffolds in medicinal chemistry, recognized for their anti-cancer, anti-fungal, and neuroprotective properties [5]. The 7-tBu-8HQ molecule functions as a highly efficient metal ionophore .
Causality in Biological Systems: Cancer cells often exhibit dysregulated metal homeostasis, accumulating higher intracellular pools of copper and iron. 7-tBu-8HQ exploits this by binding extracellular or loosely bound intracellular metals. Because of its high XLogP3 (~3.5), the resulting neutral, lipophilic metal-ligand complex easily permeates the lipid bilayer. Once inside the slightly acidic microenvironment of the cancer cell or within lysosomes, the complex can undergo redox cycling (especially with Cu or Fe), generating lethal Reactive Oxygen Species (ROS) via Fenton-like chemistry, ultimately triggering apoptosis.
Ionophore-mediated intracellular metal transport and apoptosis induction pathway.
Protocol 2: In Vitro Ionophore-Mediated Cytotoxicity Assay
To prove that 7-tBu-8HQ acts via an ionophore mechanism rather than direct target binding, a matrix-controlled MTT viability assay is required.
Step-by-Step Methodology:
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Cell Culture: Seed human breast cancer cells (MCF-7) in a 96-well plate at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂. -
Treatment Preparation: Prepare 10 mM stock solutions of 7-tBu-8HQ and CuCl₂ in cell-culture grade DMSO.
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Dosing Matrix (The Self-Validating Control System): Treat cells in triplicate with the following conditions, ensuring the final DMSO concentration never exceeds 0.5% v/v:
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Control A: Vehicle only (0.5% DMSO).
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Control B: CuCl₂ alone (50 µM) – Validates that the metal alone cannot permeate the membrane to cause toxicity.
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Control C: 7-tBu-8HQ alone (50 µM) – Validates the baseline toxicity of the uncomplexed ligand.
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Test Condition: 1:1 pre-formed 7-tBu-8HQ:Cu(II) complex (serial dilutions from 1 µM to 50 µM).
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Incubation & Readout: Incubate for 48 hours. Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Remove media, dissolve formazan crystals in 150 µL DMSO, and read absorbance at 570 nm using a microplate reader.
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Data Interpretation: A successful ionophore mechanism is confirmed if the IC₅₀ of the complex is significantly lower (more potent) than both the ligand alone and the metal alone, proving that the synergistic transport across the membrane is the causal factor for cell death.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 109638, 6-tert-Butylquinoline (Structural analog reference). Retrieved from [Link]
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ResearchGate. (2018). Vanadium (IV), (V) coordination compounds with 8-hydroxyquinoline derivative: Synthesis, structure and catalytic activity. Retrieved from [Link]
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National Institutes of Health (PMC). (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
